molecular formula C18H20N4O2 B4026633 [2,5-DIMETHYL-4-(4-PYRIDYLCARBONYL)PIPERAZINO](4-PYRIDYL)METHANONE

[2,5-DIMETHYL-4-(4-PYRIDYLCARBONYL)PIPERAZINO](4-PYRIDYL)METHANONE

Cat. No.: B4026633
M. Wt: 324.4 g/mol
InChI Key: CPZGKUUWQVFLMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-DIMETHYL-4-(4-PYRIDYLCARBONYL)PIPERAZINOMETHANONE is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with pyridylcarbonyl groups, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DIMETHYL-4-(4-PYRIDYLCARBONYL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. The process starts with the preparation of the piperazine ring, followed by the introduction of pyridylcarbonyl groups through nucleophilic substitution reactions. Common reagents used include pyridine derivatives and carbonyl-containing compounds under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow reactors to optimize yield and efficiency. The use of catalysts such as Ru/Al2O3 in toluene has been reported to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

2,5-DIMETHYL-4-(4-PYRIDYLCARBONYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using hydrogenation techniques.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyridyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenated pyridines and carbonyl compounds under basic or acidic conditions.

Major Products Formed

The major products depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,5-DIMETHYL-4-(4-PYRIDYLCARBONYL)PIPERAZINOMETHANONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-DIMETHYL-4-(4-PYRIDYLCARBONYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,5-DIMETHYL-4-(4-PYRIDYLCARBONYL)PIPERAZINOMETHANONE lies in its dual pyridylcarbonyl substitution, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

[2,5-dimethyl-4-(pyridine-4-carbonyl)piperazin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-13-11-22(18(24)16-5-9-20-10-6-16)14(2)12-21(13)17(23)15-3-7-19-8-4-15/h3-10,13-14H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZGKUUWQVFLMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CN1C(=O)C2=CC=NC=C2)C)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2,5-DIMETHYL-4-(4-PYRIDYLCARBONYL)PIPERAZINO](4-PYRIDYL)METHANONE
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[2,5-DIMETHYL-4-(4-PYRIDYLCARBONYL)PIPERAZINO](4-PYRIDYL)METHANONE
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[2,5-DIMETHYL-4-(4-PYRIDYLCARBONYL)PIPERAZINO](4-PYRIDYL)METHANONE
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[2,5-DIMETHYL-4-(4-PYRIDYLCARBONYL)PIPERAZINO](4-PYRIDYL)METHANONE
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[2,5-DIMETHYL-4-(4-PYRIDYLCARBONYL)PIPERAZINO](4-PYRIDYL)METHANONE
Reactant of Route 6
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[2,5-DIMETHYL-4-(4-PYRIDYLCARBONYL)PIPERAZINO](4-PYRIDYL)METHANONE

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